1-(2-Methoxybenzoyl)pyrrolidine
Overview
Description
1-(2-Methoxybenzoyl)pyrrolidine is a chemical compound with the molecular formula C12H15NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 1-(2-Methoxybenzoyl)pyrrolidine can be achieved from Pyrrolidine and Methyl 2-methoxybenzoate . Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-(2-Methoxybenzoyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The molecular weight of this compound is 205.25300 .Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-(2-Methoxybenzoyl)pyrrolidine, have been shown to possess significant anti-bacterial activity . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .Physical And Chemical Properties Analysis
The physical properties of 1-(2-Methoxybenzoyl)pyrrolidine include its molecular weight, which is 205.25300 . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Crystal Structure and Molecular Conformation
- The conformation and crystal structure of similar compounds like 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid have been studied, providing insights into molecular interactions and stability, which are crucial for understanding the behavior of 1-(2-Methoxybenzoyl)pyrrolidine in different environments (Amato et al., 1990).
Molecular Dynamics and NMR Studies
- Dynamic Nuclear Magnetic Resonance (NMR) studies on N-benzoyl pyrrolidine derivatives, including N-(4-methoxybenzoyl) pyrrolidine, provide valuable information on molecular dynamics, which is essential for understanding the chemical behavior and potential applications of 1-(2-Methoxybenzoyl)pyrrolidine (Tafazzoli et al., 2008).
Antineoplastic Properties
- Some derivatives of 1-(2-Methoxybenzoyl)pyrrolidine have been explored for potential antineoplastic (anti-cancer) properties. This application is significant for medicinal chemistry and cancer research (Banerjee et al., 2002).
Anti-Inflammatory and Analgesic Activities
- Compounds structurally similar to 1-(2-Methoxybenzoyl)pyrrolidine, like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been synthesized and evaluated for their anti-inflammatory and analgesic activities, suggesting a potential research avenue for 1-(2-Methoxybenzoyl)pyrrolidine (Ikuta et al., 1987).
Synthesis and Chemical Reactions
- The synthesis techniques and chemical reactions involving compounds like 1-(4-methoxybenzoyl)pyrrolidine are studied, providing a foundational understanding for the manipulation and application of 1-(2-Methoxybenzoyl)pyrrolidine in various fields (Huang, 1987).
Anti-Alzheimer's Potential
- N-benzylated (pyrrolidin-2-one) derivatives have been investigated for anti-Alzheimer's activity, which may guide the exploration of 1-(2-Methoxybenzoyl)pyrrolidine in neurological research (Gupta et al., 2020).
Solvent Extraction and Membrane Separation Applications
- Derivatives similar to 1-(2-Methoxybenzoyl)pyrrolidine have been applied in solvent extraction and membrane separation processes, particularly in the recovery of noble metals, indicating potential industrial applications (Bożejewicz et al., 2021).
High-Field NMR Study
- High-field NMR studies of pyrrolidine derivatives can offer detailed insights into molecular structure and bonding, relevant to understanding the chemical characteristics of 1-(2-Methoxybenzoyl)pyrrolidine (Duewell, 1981).
Antitubercular Activity
- Some pyrrolidine derivatives have been explored for their antitubercular activity, suggesting a potential area of research for 1-(2-Methoxybenzoyl)pyrrolidine in the treatment of tuberculosis (Badiger & Khazi, 2013).
Antiarrhythmic and Antihypertensive Effects
- Research on pyrrolidine derivatives for antiarrhythmic and antihypertensive effects highlights potential cardiovascular applications for 1-(2-Methoxybenzoyl)pyrrolidine (Malawska et al., 2002).
Safety And Hazards
While specific safety data for 1-(2-Methoxybenzoyl)pyrrolidine was not found, it’s important to handle laboratory chemicals with care. This includes not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
The future directions for 1-(2-Methoxybenzoyl)pyrrolidine and other pyrrolidine derivatives involve their potential use in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .
properties
IUPAC Name |
(2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-7-3-2-6-10(11)12(14)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARUGAXFNCLRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzoyl)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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